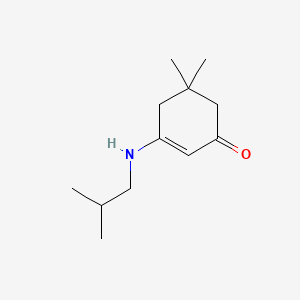
5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one: is an organic compound with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.3012 g/mol . This compound is characterized by its cyclohexenone core structure, which is substituted with a butylamino group and two methyl groups. It is a versatile intermediate used in various chemical syntheses and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one typically involves the following steps:
Formation of the Cyclohexenone Core: The cyclohexenone core can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions, where a suitable butylamine derivative reacts with the cyclohexenone core under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: Nucleophilic substitution reactions are common, where the butylamino group can be replaced or modified using various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Butylamine derivatives, nucleophiles.
Major Products Formed:
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s cyclohexenone core allows it to participate in nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules . This reactivity is crucial for its role as an intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
- 5,5-Dimethyl-3-(diethylamino)-cyclohex-2-en-1-one .
- 5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one .
Comparison:
- Uniqueness: 5,5-Dimethyl-3-i-butylamino-cyclohex-2-en-1-one is unique due to its specific butylamino substitution, which imparts distinct chemical and physical properties compared to its analogs .
- Reactivity: The presence of the butylamino group influences the compound’s reactivity, making it suitable for specific synthetic applications .
Propriétés
Numéro CAS |
82663-49-8 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(2-methylpropylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C12H21NO/c1-9(2)8-13-10-5-11(14)7-12(3,4)6-10/h5,9,13H,6-8H2,1-4H3 |
Clé InChI |
TWJANHDHUVWEPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CNC1=CC(=O)CC(C1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



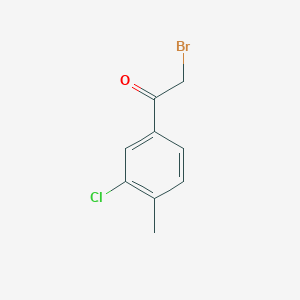
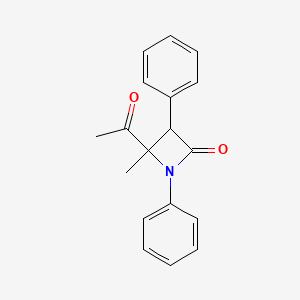
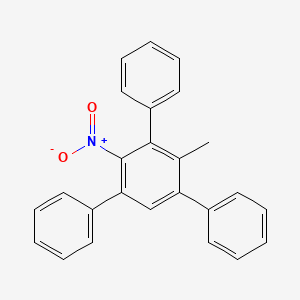
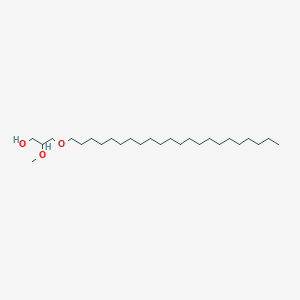
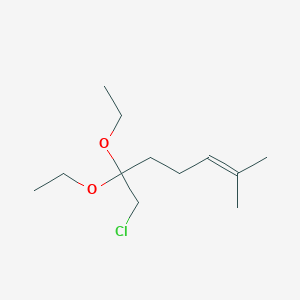
![N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline](/img/structure/B14418734.png)
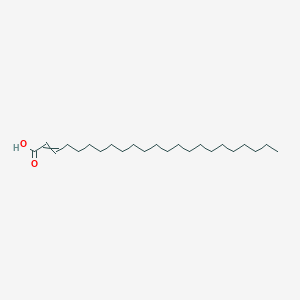

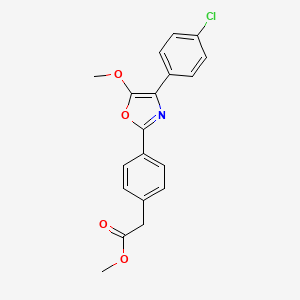
![1,4-Diazabicyclo[2.2.2]octane;trichloroplatinum](/img/structure/B14418764.png)
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
![N-[Amino-(dimethyl-tert-butyl-silyl)oxy-phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine](/img/structure/B14418778.png)
